![molecular formula C17H17N3O B2865058 2-(benzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 727703-44-8](/img/structure/B2865058.png)
2-(benzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide, also known as BMDA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMDA has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Rouifi et al. (2020) discusses the synthesis and characterization of new heterocyclic benzimidazole derivatives, including variants similar to 2-(benzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide. These compounds were investigated for their corrosion inhibition potential on carbon steel in acidic environments. The results indicated significant inhibition efficiency, suggesting their potential application as corrosion inhibitors in industrial settings (Rouifi et al., 2020).
Antitumor Activity
Yurttaş et al. (2015) synthesized benzimidazole derivatives, including compounds structurally related to 2-(benzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide, to evaluate their potential antitumor activity. The study involved screening these compounds against various human tumor cell lines, highlighting the potential of benzimidazole derivatives in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Synthesis of Pyrimido[1,2‐a]Benzimidazoles
Troxler and Weber (1974) investigated the reaction between 2-aminobenzimidazole and other compounds, contributing to the synthesis of pyrimido[1,2‐a]benzimidazoles. This research provides insight into the chemical properties and reactions of benzimidazole derivatives, which are relevant to the study of 2-(benzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide (Troxler & Weber, 1974).
Radioactive Labeling
Hsi and Skaletzky (1980) described the synthesis of 2-acetamido-5,6-dimethylbenzimidazole, labeled with deuterium and tritium. This study is significant for the development of radioactive labeling techniques in benzimidazole derivatives, which can be applied in various fields of scientific research, including pharmacology and molecular biology (Hsi & Skaletzky, 1980).
Antibacterial Properties
Chaudhari et al. (2020) synthesized N-substituted benzimidazole derivatives and analyzed their antibacterial properties, particularly against Methicillin Resistant Staphylococcus aureus (MRSA). This study contributes to the understanding of the potential use of benzimidazole derivatives, like 2-(benzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide, in developing new antibacterial agents (Chaudhari et al., 2020).
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-7-8-14(9-13(12)2)19-17(21)10-20-11-18-15-5-3-4-6-16(15)20/h3-9,11H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPKCNNKVKMCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.